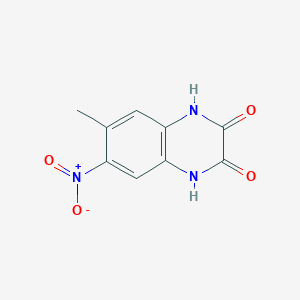

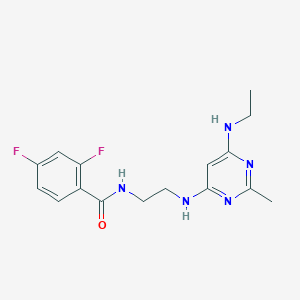

![molecular formula C7H7Cl2N3O2 B2398144 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride CAS No. 2243515-00-4](/img/structure/B2398144.png)

3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride” is a chemical compound with the CAS Number: 2243515-00-4 . It has a molecular weight of 236.06 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H5N3O2.2ClH/c11-7(12)5-1-4-6(2-8-5)10-3-9-4;;/h1-3H,(H,9,10)(H,11,12);2*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 236.06 .Wissenschaftliche Forschungsanwendungen

GABA A Receptor Modulation

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

Proton Pump Inhibition

Imidazopyridines, including 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride, have been found to act as proton pump inhibitors . This makes them potentially useful in the treatment of conditions like gastroesophageal reflux disease (GERD), where reducing stomach acid can help alleviate symptoms.

Aromatase Inhibition

These compounds have also been found to act as aromatase inhibitors . Aromatase is an enzyme that plays a key role in the biosynthesis of estrogens, and its inhibition is a strategy used in the treatment of breast cancer.

Anti-inflammatory Activity

Imidazopyridines have been found to have anti-inflammatory properties, acting as non-steroidal anti-inflammatory drugs (NSAIDs) . This makes them potentially useful in the treatment of various inflammatory conditions.

Anticancer Activity

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells . This suggests potential applications in the development of anticancer drugs .

Inhibition of Porphyromonas gingivalis Glutaminyl Cyclase

3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride has been found to inhibit Porphyromonas gingivalis glutaminyl cyclase . This enzyme is associated with the pathogenicity of P. gingivalis, a bacterium implicated in periodontitis. Inhibiting this enzyme could therefore be a strategy for treating this oral disease.

Factor Xa and CDK Inhibition

According to a Chinese source, this compound can be used to prepare Factor Xa inhibitors and CDK inhibitors . Factor Xa plays a crucial role in blood coagulation and its inhibition can prevent thrombosis, while CDKs are key regulators of cell cycle progression and their inhibition can be used in cancer therapy.

Luminescent Properties

Imidazo[1,5-a]pyridine derivatives, which are structurally similar to 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride, have been found to have luminescent properties . This suggests potential applications in the development of optoelectronic devices, sensors, and emitters for confocal microscopy and imaging.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Imidazopyridines, in general, are known to interact with various cellular components, including gaba a receptors, enzymes involved in carbohydrate metabolism, and components of the immune system .

Mode of Action

For instance, they can act as positive allosteric modulators of GABA A receptors . They can also influence the activity of enzymes involved in carbohydrate metabolism .

Biochemical Pathways

Imidazopyridines can influence many cellular pathways. For example, they have been found to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This can lead to various downstream effects, including the regulation of immune response and inflammation.

Result of Action

The activation of nf-kappab by imidazopyridines can lead to various cellular responses, including the regulation of immune response and inflammation .

Eigenschaften

IUPAC Name |

3H-imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2.2ClH/c11-7(12)5-1-4-6(2-8-5)10-3-9-4;;/h1-3H,(H,9,10)(H,11,12);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYVNHLRPBDLIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1C(=O)O)NC=N2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

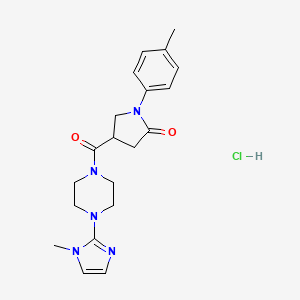

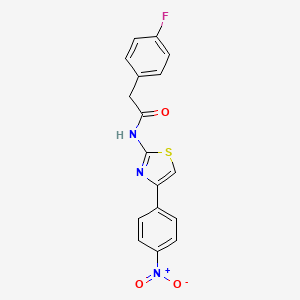

![5-{[2-(allyloxy)-3-methoxyphenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2398062.png)

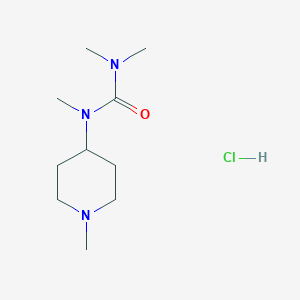

![(Z)-methyl 2-(5,7-dimethyl-2-((5-nitrobenzo[b]thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2398066.png)

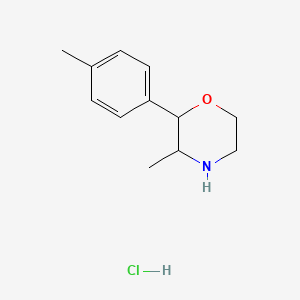

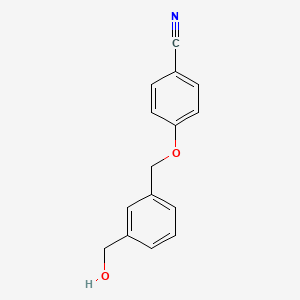

![5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2398072.png)

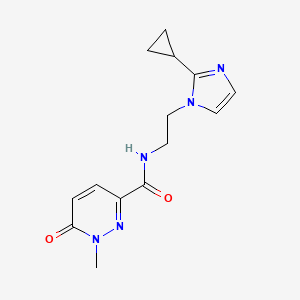

![1-ethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2398076.png)

![N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2398077.png)

![1-[(2S)-2-[(2-Methylpropan-2-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2398080.png)